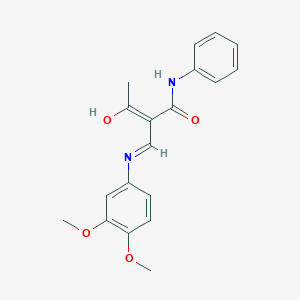

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide

Description

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with an acetyl group at the 2-position, a 3,4-dimethoxyphenylamino moiety at the 3-position, and an N-phenyl group. The 3,4-dimethoxyphenyl group is a critical structural feature, as methoxy substituents are known to enhance electron-donating properties and influence bioavailability and receptor interactions .

Properties

IUPAC Name |

(E)-2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13(22)16(19(23)21-14-7-5-4-6-8-14)12-20-15-9-10-17(24-2)18(11-15)25-3/h4-12,22H,1-3H3,(H,21,23)/b16-13+,20-12? | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFHKDMRTQYBRL-HMMHOXNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C=NC1=CC(=C(C=C1)OC)OC)\C(=O)NC2=CC=CC=C2)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of such groups.

Scientific Research Applications

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Substituent Effects

- Electron-Donating vs. In contrast, dichlorophenyl (e.g., ) or chloro-fluorophenyl () substituents introduce electron-withdrawing effects, which may favor structural rigidity or coordination with metal ions .

- Acetyl vs.

Pharmacological Potential

Conformational and Crystallographic Differences

- The compound in exhibits three distinct conformers in its crystal structure, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility contrasts with the target compound’s rigid acetyl-enamide system, which likely adopts a planar conformation due to conjugation .

- Hydrogen-bonding patterns (e.g., R₂²(10) dimers in ) are critical for stability and solubility. The target compound’s acetyl group may participate in similar intermolecular interactions, influencing crystallinity .

Biological Activity

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4, with a molecular weight of approximately 340.4 g/mol. The compound features an acetyl group, a prop-2-enamide backbone, and a dimethoxyphenyl amino substituent, which contribute to its biological activity. It can be characterized using various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to elucidate its functional groups and molecular arrangement.

Anticonvulsant Effects

Research indicates that this compound exhibits significant anticonvulsant properties. In various animal models, the compound has shown efficacy in reducing seizure activity. For instance, similar cinnamamide derivatives have demonstrated anticonvulsant activity with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg in different seizure models . The mechanism of action appears to involve interactions with neurotransmitter receptors and enzymes linked to metabolic pathways, which may enhance its anticonvulsant profile.

Anti-inflammatory Properties

In addition to its anticonvulsant effects, this compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways and reduce cytokine production, making it a candidate for treating conditions characterized by inflammation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its structural components allow it to interact with microbial cell membranes or metabolic processes, potentially leading to cell death or inhibition of growth.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of Intermediates : Initial reactions yield key intermediates.

- Final Product Formation : Subsequent reactions lead to the formation of the final compound under controlled conditions.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : Addition of oxygen or removal of hydrogen.

- Reduction : Addition of hydrogen or removal of oxygen.

- Substitution : Replacement of one functional group with another.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical settings:

- Anticonvulsant Activity Study : A study involving a genetic model of epilepsy demonstrated that this compound significantly reduced seizure frequency and severity in treated animals compared to controls .

- Safety Profile Evaluation : Cytotoxicity assessments in cell lines (HepG2 and H9c2) indicated that the compound is safe at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Q & A

Q. Basic Characterization Workflow

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify the presence of the acetyl group (δ ~2.3 ppm for CH₃), enamide protons (δ ~6–7 ppm), and dimethoxyphenyl signals (δ ~3.8 ppm for OCH₃) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) with <2 ppm error .

High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95%) and detect stereoisomers .

Q. Advanced Analysis :

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement (e.g., SHELXL-2018). Resolve potential disorder in the enamide moiety using restraints .

How can X-ray crystallography using SHELX software resolve ambiguities in the crystal structure of this compound?

Advanced Structural Analysis

SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve high-resolution data (>1.0 Å).

Refinement Strategies :

- Apply restraints for flexible groups (e.g., dimethoxyphenyl rotation).

- Analyze residual density maps to identify disordered solvent molecules .

Validation : Check using R-factors (R₁ < 0.05) and the Cambridge Structural Database (CSD) for similar enamide geometries.

Case Study : A related enamide compound showed a 31.9° twist in the fused-ring system, resolved via SHELX restraints .

What strategies are effective in analyzing contradictory biological activity data arising from stereoisomerism or polymorphism?

Q. Advanced Data Contradiction Resolution

Chiral Separation : Use chiral HPLC (e.g., Chiralpak® OD column) or supercritical fluid chromatography (SFC) to isolate enantiomers .

Polymorph Screening : Conduct slurry experiments in solvents (e.g., ethanol/water) to identify stable crystalline forms.

Biological Assays : Compare IC₅₀ values of isolated isomers against target enzymes (e.g., kinases) to resolve activity discrepancies .

Example : A pyrazinecarboxamide derivative showed a 10-fold difference in potency between isomers, resolved via chiral separation .

How does the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Intermediate Mechanistic Insight

The electron-donating methoxy groups stabilize the adjacent amino group, enhancing its nucleophilicity. Key effects include:

Resonance Stabilization : Methoxy groups increase electron density on the phenyl ring, activating the amino group for reactions with electrophiles (e.g., acyl chlorides) .

Steric Effects : The 3,4-dimethoxy substitution may hinder access to the amino group, requiring bulky reagents (e.g., Boc₂O) for protection .

Experimental Validation : Compare reaction rates with analogs lacking methoxy groups (e.g., via kinetic NMR) .

What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

Q. Advanced Modeling Approaches

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or kinases).

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding.

Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.